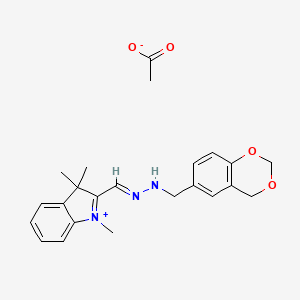
2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4H-1,3-BENZODIOXIN-6-YLMETHYLHYDRAZONO)METHYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE is a complex organic compound with the molecular formula C23H27N3O4 and a molecular weight of 409.47818. This compound is known for its unique structure, which includes a benzodioxin ring, a hydrazone linkage, and an indolium core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[(4H-1,3-BENZODIOXIN-6-YLMETHYLHYDRAZONO)METHYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, acids or bases as catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-[(4H-1,3-BENZODIOXIN-6-YLMETHYLHYDRAZONO)METHYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4H-1,3-BENZODIOXIN-6-YLMETHYLHYDRAZONO)METHYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4H-1,3-BENZODIOXIN-6-YLMETHYLHYDRAZONO)METHYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE stands out due to its unique structure and versatile chemical properties Similar compounds include other indolium derivatives and benzodioxin-containing molecules
Properties
CAS No. |
93858-79-8 |
|---|---|
Molecular Formula |
C21H24N3O2.C2H3O2 C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(4H-1,3-benzodioxin-6-yl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;acetate |
InChI |
InChI=1S/C21H23N3O2.C2H4O2/c1-21(2)17-6-4-5-7-18(17)24(3)20(21)12-23-22-11-15-8-9-19-16(10-15)13-25-14-26-19;1-2(3)4/h4-10,12H,11,13-14H2,1-3H3;1H3,(H,3,4) |
InChI Key |
NNUKHJDZSMWRMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC4=C(C=C3)OCOC4)C)C |
Canonical SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC4=C(C=C3)OCOC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


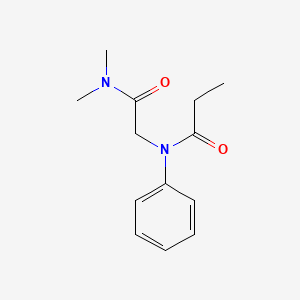
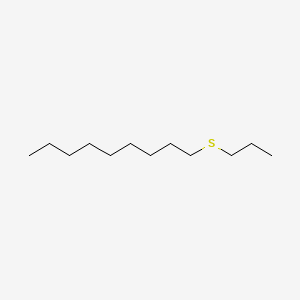
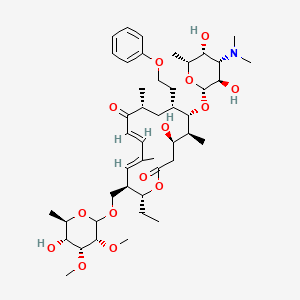
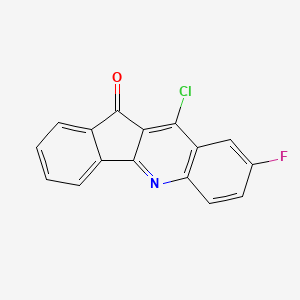
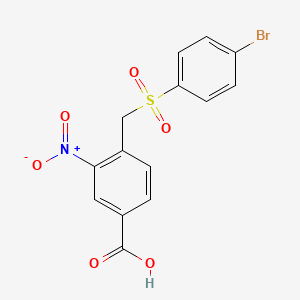
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
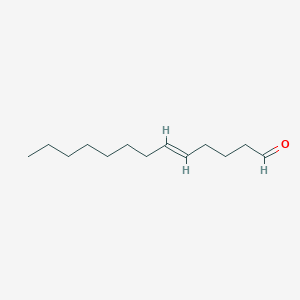
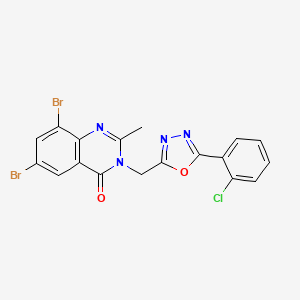
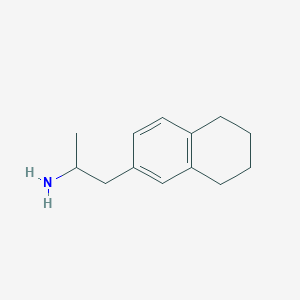
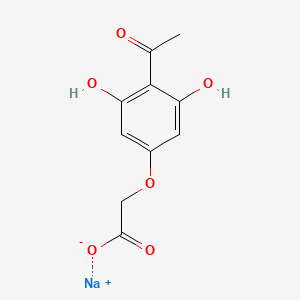
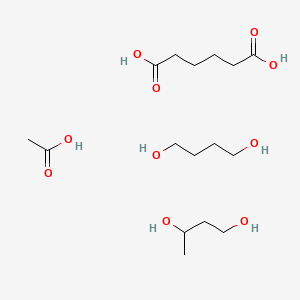
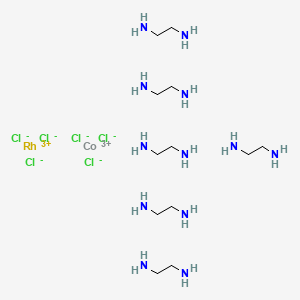
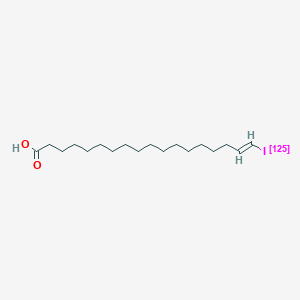
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
